molecular formula C12H22F2N2O2 B3182653 4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1010422-66-8

4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3182653
CAS No.: 1010422-66-8
M. Wt: 264.31 g/mol
InChI Key: OYZIEDCVHSQERM-UHFFFAOYSA-N
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Description

4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate protective group and a 2,2-difluoroethylamine substituent at the 4-position of the piperidine ring. This compound is part of a broader class of tert-butyl piperidine carboxylate esters, which are widely used as intermediates in medicinal chemistry and drug discovery.

Properties

IUPAC Name

tert-butyl 4-(2,2-difluoroethylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-12(2,3)18-11(17)16-6-4-9(5-7-16)15-8-10(13)14/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZIEDCVHSQERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669736
Record name tert-Butyl 4-[(2,2-difluoroethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010422-66-8
Record name tert-Butyl 4-[(2,2-difluoroethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1010422-66-8) is a synthetic compound with a molecular formula of C12H22F2N2O2 and a molecular weight of 264.31 g/mol. This compound is part of a broader class of piperidine derivatives that have garnered attention for their potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C12H22F2N2O2
  • Molecular Weight : 264.31 g/mol
  • CAS Number : 1010422-66-8

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of antiviral and anticancer research.

Antiviral Activity

Recent studies have shown that piperidine derivatives exhibit significant antiviral properties. For instance, compounds similar to 4-(2,2-Difluoro-ethylamino)-piperidine have been evaluated for their effectiveness against various strains of coronaviruses, including SARS-CoV-2. These compounds demonstrated micromolar activity against viral proteases, which are crucial for viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that piperidine derivatives can inhibit the growth of cancer cell lines, suggesting a potential role in cancer therapy. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions significantly enhance cytotoxicity against various cancer types .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntiviralSARS-CoV-27.4
AnticancerHT29 (Colon Cancer)<10
AnticancerJurkat Cells<5

Detailed Research Findings

  • Antiviral Mechanism : The compound's antiviral activity was attributed to its ability to inhibit the main protease (Mpro) of coronaviruses, which is essential for viral replication. In silico studies have supported the binding affinity of these piperidine derivatives to the catalytic site of Mpro .
  • Cytotoxicity Studies : In vitro assays demonstrated that 4-(2,2-Difluoro-ethylamino)-piperidine derivatives exhibited potent cytotoxic effects against various cancer cell lines, including those resistant to standard treatments. The presence of electron-withdrawing groups was found to enhance this activity significantly .
  • SAR Analysis : The SAR studies revealed that modifications on the piperidine ring could lead to increased potency and selectivity against target cells. For example, substituents at the 4-position were critical for enhancing anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine carboxylate esters allows for tailored applications. Below is a comparative analysis of key analogs:

Structural and Functional Group Variations

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Properties/Applications
4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester 2,2-Difluoroethylamino C₁₂H₂₀F₂N₂O₂ (inferred) ~262.3 (calc.) High polarity due to fluorine; potential CNS activity due to amine functionality.
4-(4-Nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester 4-Nitrophenoxy C₁₆H₂₂N₂O₅ 322.36 Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions.
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Morpholine sulfonyl C₁₄H₂₅N₃O₅S 347.43 Sulfonyl group improves metabolic stability; used in protease inhibitor synthesis.
4-(4-Carboxymethoxy-2-fluoro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester Carboxymethoxy-2-fluorophenyl C₂₀H₂₅FNO₅ 390.42 Acidic carboxy group enables conjugation; fluorophenyl enhances lipophilicity.
4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Chloroacetyl-methylamino C₁₃H₂₂ClN₂O₃ 298.78 Electrophilic chloroacetyl group facilitates alkylation reactions.

Physicochemical Properties

  • Polarity: Fluorine atoms in the target compound increase polarity compared to non-fluorinated analogs (e.g., 4-(4-vinyl-phenoxy) derivative ).
  • Stability : Sulfonyl-containing derivatives (e.g., ) exhibit higher thermal stability than esters with labile groups like chloroacetyl .
  • Solubility : Carboxymethoxy-phenyl derivatives show improved aqueous solubility due to ionizable carboxylic acid groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(2,2-Difluoro-ethylamino)-piperidine-1-carboxylic acid tert-butyl ester

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